Disperse Orange 44

Description

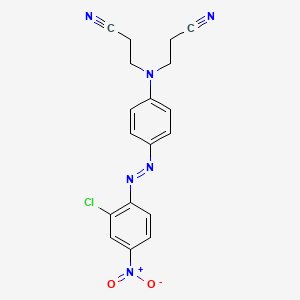

The exact mass of the compound Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is 382.0945014 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2/c19-17-13-16(25(26)27)7-8-18(17)23-22-14-3-5-15(6-4-14)24(11-1-9-20)12-2-10-21/h3-8,13H,1-2,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXVVTBKBDDTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063281 | |

| Record name | 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4058-30-4, 12223-26-6 | |

| Record name | 3,3′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4058-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3,3'-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004058304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis[propiononitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Orange 44: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of Disperse Orange 44 for Researchers, Scientists, and Drug Development Professionals.

This compound is a monoazo dye characterized by its vibrant orange hue. As a member of the disperse dye class, it exhibits low water solubility and is primarily utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1][2] While its main application lies in coloration, the broader class of azo dyes has garnered attention in medicinal chemistry and toxicology, warranting a closer examination of its properties for researchers in drug development.[3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is identified by the CAS number 4058-30-4.[6] An alternative CAS number, 12223-26-6, is also associated with this compound.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile |

| CAS Number | 4058-30-4 |

| Alternative CAS Number | 12223-26-6 |

| Molecular Formula | C₁₈H₁₅ClN₆O₂ |

| Molecular Weight | 382.8 g/mol [1][2] |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl)N(CCC#N)CCC#N |

| InChI Key | ZXXVVTBKBDDTSE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Orange powder |

| Boiling Point | 663.8 ± 55.0 °C (Predicted) |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) |

| Water Solubility | Sparingly soluble |

| Melting Point | Not available |

| λmax | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound involves a standard azo coupling reaction. The general methodology is outlined below.

General Synthesis Protocol

The synthesis of this compound is achieved through the diazotization of 2-chloro-4-nitrobenzenamine, followed by a coupling reaction with N,N-bis(2-cyanoethyl)benzenamine.[1][2]

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization Potential

A study investigating the sensitization activity of azobenzene disperse dyes, including this compound, utilized the Direct Peptide Reactivity Assay (DPRA).[7] This in vitro method assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins that can initiate skin sensitization.[7]

Methodology:

-

Preparation of Solutions: Stock solutions of this compound and the synthetic peptides (cysteine-containing and lysine-containing) are prepared in an appropriate solvent (e.g., acetonitrile).

-

Reaction Incubation: The dye solution is incubated with each peptide solution at a specific concentration ratio for a defined period (e.g., 24 hours) at room temperature.

-

Quenching: The reaction is stopped by the addition of a quenching agent.

-

Analysis: The concentration of the remaining unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation of Peptide Depletion: The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample incubated with the dye to the peak area of the peptide in a control sample.

The results of the DPRA can be used to classify the skin sensitization potential of the test chemical.[7]

Relevance to Drug Development

Direct research on this compound in the context of drug development and specific signaling pathways is currently lacking in the available scientific literature. However, the broader class of azo compounds has been a subject of interest in medicinal chemistry for their diverse biological activities.[3][4][5]

Azo compounds have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, antiviral, and anticancer agents.[5][8] The biological activity of some azo compounds is attributed to their metabolic cleavage into aromatic amines, which can then exert various physiological effects. This metabolic activation is a critical consideration in the toxicological assessment of azo dyes. Some metabolites of azo dyes have been shown to be mutagenic or carcinogenic.[9]

For instance, some azo dyes can undergo reductive cleavage of the azo bond by enzymes such as azoreductases, which are present in the liver and gut microbiota. This process can generate potentially reactive aromatic amines that can bind to macromolecules like DNA, leading to genotoxicity.[10] Studies on other disperse dyes, such as Disperse Orange 1 and Disperse Red 1, have indicated that they can induce DNA damage and cytotoxic effects in human cell lines.[10][11] this compound has been identified as a potential skin sensitizer.[7]

Given the structural similarities of this compound to other azo dyes with known biological activities, further investigation into its toxicological profile and potential interactions with biological systems is warranted for researchers in drug development and safety assessment. The potential for skin sensitization, as indicated by the DPRA, is a key area for consideration.[7] However, it is crucial to reiterate that specific signaling pathways modulated by this compound have not been elucidated in the current body of scientific literature.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 4058-30-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Characterization of Disperse Orange 44

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester and their blends. Its chemical structure, characterized by the presence of a chromophoric azo group (-N=N-) and various auxochromes, imparts a distinct reddish-orange hue. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for research and development applications.

Synthesis of this compound

The synthesis of this compound is achieved through a well-established two-step process involving diazotization followed by an azo coupling reaction. The primary reactants are 2-Chloro-4-nitrobenzenamine, which serves as the diazo component, and N,N-bis(2-cyanoethyl)benzenamine, the coupling component.

Reaction Scheme:

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

1. Diazotization of 2-Chloro-4-nitrobenzenamine:

-

In a beaker, dissolve a specific molar equivalent of 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed.

-

Continue stirring the mixture for an additional 30 minutes after the complete addition of sodium nitrite to ensure the diazotization reaction goes to completion. The resulting solution contains the 2-chloro-4-nitrobenzenediazonium chloride.

2. Azo Coupling Reaction:

-

In a separate vessel, dissolve an equimolar amount of N,N-bis(2-cyanoethyl)benzenamine (the coupling component) in a suitable solvent, such as a dilute aqueous acid solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature of the reaction mixture at 0-5 °C and a weakly acidic pH to facilitate the electrophilic substitution reaction.

-

Continue stirring the mixture for several hours until the coupling reaction is complete, which is often indicated by a distinct color change and the precipitation of the dye.

3. Purification by Recrystallization:

-

Collect the crude this compound precipitate by filtration.

-

Wash the precipitate with cold water to remove any unreacted salts and acids.

-

Purify the crude dye by recrystallization. A common solvent system for this is a mixture of ethanol and water. Dissolve the crude product in hot ethanol and then add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.

-

Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

Characterization of this compound

The synthesized this compound is characterized by its physical and spectroscopic properties.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₁₅ClN₆O₂ |

| Molecular Weight | 382.80 g/mol |

| Appearance | Orange powder |

| CAS Number | 4058-30-4 |

| C.I. Name | This compound |

Table 1: Physicochemical properties of this compound.[1]

Spectroscopic Analysis

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol, exhibits a characteristic absorption maximum (λmax) in the visible region, which is responsible for its orange color. This absorption is attributed to the π → π* electronic transitions within the conjugated azo-aromatic system.

-

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., methanol).

-

Record the UV-Vis spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Experimental Protocol:

-

Prepare a sample by mixing a small amount of the dry dye powder with potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over a wavenumber range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

Expected Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretching |

| ~ 2250 - 2200 | C≡N (nitrile) stretching |

| ~ 1600 - 1450 | Aromatic C=C stretching and -N=N- (azo) stretching |

| ~ 1530 & 1350 | Asymmetric and symmetric NO₂ (nitro) stretching |

| ~ 1300 - 1000 | C-N stretching |

| ~ 850 - 750 | C-H out-of-plane bending in the aromatic rings |

| ~ 750 - 700 | C-Cl stretching |

Table 2: Expected FT-IR absorption bands for this compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.

-

Experimental Protocol:

-

Dissolve a sample of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts (δ), integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

Experimental Workflow:

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols for the diazotization, azo coupling, and purification, along with the methodologies for spectroscopic analysis, offer a practical framework for researchers and scientists. The provided data tables and logical workflow diagrams serve as a quick reference for the key parameters and steps involved in the study of this important monoazo disperse dye.

References

CAS number and molecular formula of Disperse Orange 44

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 44 is a monoazo disperse dye belonging to the single azo chemical class, characterized by its vibrant orange hue. It is primarily utilized in the textile industry for the dyeing of hydrophobic fibers such as polyester and its blends, as well as acetate fibers. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data relevant to research and development. While direct applications in drug development are not documented, the broader context of azo dyes in biomedical sciences is discussed.

Chemical Identity and Physicochemical Properties

This compound is identified by CAS Number 4058-30-4.[1][2][3] An alternative, now deleted, CAS number is 12223-26-6. There has been some discrepancy in the literature regarding its molecular formula; however, the consensus for CAS 4058-30-4 points to C18H15ClN6O2.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4058-30-4[1][2][3] |

| Molecular Formula | C18H15ClN6O2[1][2][4] |

| Molecular Weight | 382.80 g/mol [1][2][4] |

| IUPAC Name | 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile |

| Synonyms | C.I. This compound, Allilon Orange RDSL, Begacron Orange 2GFS, Disperse Orange S-6RL |

The physicochemical properties of this compound are critical for understanding its behavior in various applications, from dyeing processes to environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Orange to red-light orange powder | [4][5] |

| Boiling Point (Predicted) | 663.8 ± 55.0 °C at 760 Torr | |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | |

| Water Solubility | 20 mg/L at 20°C | [6] |

| LogP (Predicted) | 2.074 at 20°C | [6] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in dye chemistry. It involves two primary stages: the diazotization of an aromatic amine and the subsequent coupling with an electron-rich partner.[4][5]

Synthesis Pathway

The manufacturing process involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N,N-bis(2-cyanoethyl)benzenamine.[4][5]

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

2-Chloro-4-nitrobenzenamine (1.73 g, 0.01 mol)

-

Concentrated Hydrochloric Acid (3 mL)

-

Sodium Nitrite (0.7 g, 0.01 mol)

-

N,N-bis(2-cyanoethyl)benzenamine (2.13 g, 0.01 mol)

-

Sodium Acetate

-

Ice

-

Deionized Water

Procedure:

Part A: Diazotization

-

In a 100 mL beaker, suspend 1.73 g of 2-chloro-4-nitrobenzenamine in 10 mL of water and add 3 mL of concentrated hydrochloric acid.

-

Cool the resulting slurry to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of water and cool the solution to 0-5 °C.

-

Slowly add the sodium nitrite solution dropwise to the amine slurry over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Part B: Azo Coupling

-

In a 250 mL beaker, dissolve 2.13 g of N,N-bis(2-cyanoethyl)benzenamine in 20 mL of 10% acetic acid. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the coupling component solution with vigorous stirring.

-

Adjust the pH of the reaction mixture to 4.5-5.5 by slowly adding a saturated solution of sodium acetate.

-

A colored precipitate of this compound will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Collect the crude dye by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.

-

Dry the product in an oven at 60-70 °C.

Applications in Research and Industry

Textile Dyeing

The primary application of this compound is in the dyeing of polyester and acetate fibers. Its low water solubility and non-ionic nature allow it to penetrate these hydrophobic fibers at high temperatures.

Table 3: Dyeing Fastness Properties on Polyester

| Fastness Property | Grade (1-5) |

| Light Fastness | 4-5 |

| Washing Fastness | 5 |

| Perspiration Fastness | 4-5 |

| Ironing Fastness | 5-6 |

Note: Fastness grades are on a scale of 1 to 5 (or higher), where a higher number indicates better fastness.

Environmental Remediation: Adsorption Studies

This compound has been a subject of research in environmental science, particularly in the context of wastewater treatment. One study investigated its removal from aqueous solutions using iron oxide nanoparticles.

Experimental Protocol: Adsorption of this compound on Iron Oxide Nanoparticles

This protocol is based on typical batch adsorption experiments for dye removal.

Materials:

-

This compound stock solution (e.g., 100 ppm)

-

Synthesized iron oxide nanoparticles (adsorbent)

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Orbital shaker

-

UV-Vis Spectrophotometer

-

Centrifuge

Procedure:

-

Preparation of Dye Solutions: Prepare a series of this compound solutions of varying concentrations (e.g., 5, 10, 20, 50 ppm) from the stock solution.

-

Batch Adsorption: In a series of flasks, add a fixed amount of iron oxide nanoparticles (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 50 mL).

-

Parameter Optimization:

-

pH: Adjust the initial pH of the dye solutions across a range (e.g., 2 to 10) using HCl or NaOH.

-

Contact Time: Agitate the flasks on an orbital shaker for different time intervals (e.g., 15, 30, 60, 120, 180 minutes).

-

Adsorbent Dose: Vary the amount of nanoparticles added to the dye solution.

-

-

Analysis: After agitation, centrifuge the samples to separate the nanoparticles. Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Calculation: The percentage of dye removal is calculated using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Caption: Experimental workflow for dye adsorption studies.

Potential in Drug Development and Biomedical Sciences

While there is no specific research on this compound in drug development, the broader class of azo compounds has garnered significant interest in medicinal chemistry and biomedical applications.[4][7]

-

Drug Delivery: The azo bond (-N=N-) can be cleaved by azoreductase enzymes present in the gut microbiome. This property is being explored for colon-targeted drug delivery, where a drug is attached to an azo compound, protecting it from degradation in the upper gastrointestinal tract and releasing it in the colon.[8]

-

Antimicrobial and Anticancer Agents: Various azo compounds have been synthesized and evaluated for their potential as antibacterial, antifungal, and anticancer agents.[4][7] The discovery of Prontosil, an azo dye, as the first commercially available antibiotic, laid the foundation for this field of research.[4]

-

Bioimaging and Photoswitches: The photochromic properties of some azo dyes, where they can isomerize upon exposure to light, make them candidates for use in bioimaging, photopharmacology, and as molecular photoswitches.[4][7]

The relevance of this compound to these fields remains an open area for future research. Its synthesis and functional groups could potentially be modified to explore such applications.

Conclusion

This compound is a well-established disperse dye with a defined chemical structure and synthesis pathway. Its primary role in the textile industry is well-documented, and its physicochemical properties make it a subject of interest in environmental remediation studies. While direct applications in drug development have not been reported, the broader family of azo compounds presents a rich field for medicinal chemistry, suggesting that derivatives of this compound could be explored for biomedical applications in the future. This guide provides foundational technical information to support further research and development in these areas.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. eurekaselect.com [eurekaselect.com]

- 5. This compound | 4058-30-4 [chemicalbook.com]

- 6. srla.tkechemi.com [srla.tkechemi.com]

- 7. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal ...: Ingenta Connect [ingentaconnect.com]

- 8. Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Disperse Orange 44

Introduction: Disperse Orange 44 is a monoazo dye used in the textile industry for dyeing polyester fibers.[1] A thorough understanding of its spectroscopic properties is essential for quality control, analytical identification, and research into its photophysical behavior and degradation pathways. This guide provides a detailed overview of the expected Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, based on its chemical structure. While specific experimental spectra for this dye are not widely published, this document outlines the standard methodologies for data acquisition and presents predicted data based on well-established spectroscopic principles.

Chemical Structure: this compound has the chemical formula C₁₈H₁₅ClN₆O₂ and the following structure: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile.[2][] The key structural features include a substituted azobenzene core, a nitro group (NO₂), a chloro (Cl) group, two cyanoethyl groups (-CH₂CH₂C≡N), and aromatic rings. These features dictate its characteristic spectroscopic fingerprint.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule, which are responsible for its color. Azo dyes like this compound exhibit strong absorption in the visible region due to the extensive π-conjugation across the azobenzene system, which is enhanced by electron-donating (the tertiary amine) and electron-withdrawing (nitro and chloro) groups.[4]

Experimental Protocol

A typical procedure for obtaining the UV-Vis absorption spectrum of a dye is as follows:

-

Solvent Selection: Choose a spectral grade solvent in which the dye is soluble and that is transparent in the wavelength range of interest (typically 250-700 nm for azo dyes).[5] Common solvents include methanol, ethanol, or dimethylformamide (DMF).

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).[5]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and a second cuvette with the dye solution.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 250 to 700 nm.[5] The wavelength of maximum absorbance (λmax) is the key parameter to be determined.

Predicted UV-Vis Data

The extended conjugation of the azobenzene system, influenced by the auxochromic amino group and the electron-withdrawing nitro group, is expected to result in a strong absorption band in the visible region, giving the dye its orange color.

| Parameter | Predicted Value | Corresponding Transition |

| λmax | ~450 - 490 nm | π → π* |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol

For a solid powder sample like this compound, the KBr pellet method is common:

-

Sample Preparation: Mix approximately 1 mg of the finely ground dye with 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Pellet Formation: Grind the mixture thoroughly to ensure homogeneity and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber or a pure KBr pellet should be recorded first for subtraction.

Predicted FTIR Data

The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2250 - 2240 | C≡N Stretch | Cyano (-C≡N) |

| ~1600 - 1585 | N=N Stretch | Azo (-N=N-) |

| ~1530 - 1500 & 1350 - 1300 | Asymmetric & Symmetric NO₂ Stretch | Nitro (-NO₂) |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1360 - 1250 | C-N Stretch | Aromatic Amine |

| ~850 - 550 | C-Cl Stretch | Aryl Halide (-Cl) |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂-) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol

-

Solvent Selection: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solvent must completely dissolve the sample.

-

Sample Preparation: Transfer the solution into a 5 mm NMR tube. Ensure the solution is free of particulate matter.

-

Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and acquiring the spectra. ¹³C NMR generally requires a higher sample concentration or a longer acquisition time than ¹H NMR.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 8.0 - 8.5 | Multiplet | 3H | Protons on the nitro- and chloro-substituted aromatic ring |

| 6.8 - 7.8 | Multiplet | 4H | Protons on the amine-substituted aromatic ring |

| 3.6 - 4.0 | Triplet | 4H | -N-CH₂ -CH₂-CN |

| 2.7 - 3.1 | Triplet | 4H | -N-CH₂-CH₂ -CN |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 145 - 155 | Aromatic | Aromatic carbons attached to N atoms |

| 130 - 145 | Aromatic | Aromatic carbon attached to Cl and NO₂ |

| 115 - 130 | Aromatic | Aromatic C-H carbons |

| 117 - 120 | Nitrile | C ≡N |

| 45 - 55 | Aliphatic | -N-CH₂ -CH₂-CN |

| 15 - 25 | Aliphatic | -N-CH₂-CH₂ -CN |

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a dye like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive approach, combining UV-Vis, FTIR, and NMR spectroscopy, allows for a full characterization of the dye's electronic properties, functional group composition, and detailed molecular structure, which is invaluable for researchers and drug development professionals.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. PubChemLite - this compound (C18H15ClN6O2) [pubchemlite.lcsb.uni.lu]

- 4. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

Solubility of Disperse Orange 44 in various organic solvents

An In-depth Technical Guide to the Solubility of Disperse Orange 44 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₅ClN₆O₂, is a red-light orange powder.[1] It belongs to the single azo class of dyes and is primarily used for dyeing polyester and its blended fabrics, as well as acetate fibers.[1] Understanding its solubility in various solvents is crucial for its application in dyeing processes, as well as for toxicological and environmental studies.

Chemical Structure and Properties:

-

Molecular Formula: C₁₈H₁₅ClN₆O₂[1]

-

Molecular Weight: 382.80 g/mol [1]

-

CAS Registry Number: 12223-26-6 / 4058-30-4[1]

-

Appearance: Orange powder[2]

Solubility of this compound

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 20 | 20 |

| [2][3][4] |

Qualitative Solubility in Organic Solvents

Based on the general characteristics of disperse dyes, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred. Disperse dyes are typically non-ionic and have low water solubility but are more soluble in organic solvents.

Table 2: Qualitative Solubility of Disperse Dyes in Various Organic Solvents

| Solvent | Expected Qualitative Solubility |

| Acetone | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Chloroform | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Ethyl Acetate | Sparingly Soluble |

| n-Hexane | Insoluble |

Note: This table provides an expected qualitative solubility based on the general behavior of disperse dyes. Experimental verification is required for precise data for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Principle

A calibration curve is first generated using standard solutions of this compound of known concentrations. The absorbance of a saturated solution of the dye in the solvent of interest is then measured. By comparing the absorbance of the saturated solution to the calibration curve, the concentration, and thus the solubility, can be accurately determined.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents (analytical or HPLC grade)

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the dye in a known volume of the chosen organic solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of a specific concentration (e.g., 100 mg/L).

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations. For example, you can prepare standards of 50, 25, 12.5, 6.25, and 3.125 mg/L.

-

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range (e.g., 300-700 nm) to identify the λmax, which is the wavelength at which the dye exhibits the highest absorbance.

-

-

Generation of Calibration Curve:

-

Set the spectrophotometer to the determined λmax.

-

Use the pure organic solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or water bath should be used.

-

After agitation, allow the solution to stand undisturbed for several hours to allow the excess solid to settle.

-

-

Measurement of Absorbance of Saturated Solution:

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm syringe filter to remove any undissolved particles.

-

If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, accurately dilute the filtered solution with the same organic solvent. The dilution factor must be precisely recorded.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve (y = mx + c, where y is the absorbance and x is the concentration) to calculate the concentration of the (diluted) saturated solution.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Signaling Pathways and Logical Relationships

In the context of dye solubility, there are no biological signaling pathways to consider. However, the logical relationship in the experimental determination of solubility can be visualized.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided a detailed, actionable protocol for its experimental determination in various organic solvents. While specific quantitative data in organic media is sparse in the literature, the presented methodology allows researchers to generate reliable data in-house. Accurate solubility data is fundamental for the effective application of this compound in industrial processes and for its comprehensive scientific evaluation.

References

In-Depth Technical Guide: Thermal Properties and Degradation of Disperse Orange 44

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44 (C.I. 11123; CAS No. 4058-30-4) is a monoazo disperse dye characterized by its 2-chloro-4-nitrophenyl azo group coupled to an N,N-bis(2-cyanoethyl)aniline moiety.[1] Its primary application is in the dyeing of polyester and its blended fabrics, where it exhibits good dyeing properties and fastness.[2] Understanding the thermal properties and degradation behavior of this compound is crucial for optimizing its application in high-temperature dyeing processes, ensuring product quality and safety, and assessing its environmental fate. This technical guide provides a comprehensive overview of the available data on the thermal characteristics and degradation pathways of this compound and structurally related azo dyes. Due to the limited publicly available experimental data specifically for this compound, this guide incorporates information from analogous compounds to provide a predictive assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅ClN₆O₂ | [1] |

| Molecular Weight | 382.80 g/mol | [1] |

| Appearance | Orange-red powder or brown granules | [2] |

| CAS Number | 4058-30-4 | [1] |

| C.I. Name | This compound, C.I. 11123 | [1] |

Thermal Properties

The thermal stability of disperse dyes is a critical parameter, particularly for their application in polyester dyeing, which is often carried out at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal behavior of these dyes.

Table 2: Predicted Thermal Properties of this compound Based on Analogous Azo Dyes

| Parameter | Predicted Value/Range | Method | Notes |

| Melting Point (Tm) | > 200 °C | DSC | Azo dyes often exhibit high melting points. The presence of polar nitro and cyano groups may contribute to a higher melting temperature. |

| Decomposition Temperature (Td) | 250 - 350 °C | TGA | The decomposition of azo dyes typically begins with the cleavage of the azo bond, which is the most thermally labile part of the molecule. |

| Enthalpy of Fusion (ΔHf) | Variable | DSC | Dependent on the crystalline structure and purity of the sample. |

Thermal Degradation

The thermal degradation of azo dyes is a complex process that typically initiates with the cleavage of the azo bond (-N=N-), leading to the formation of various aromatic amines and other smaller molecules. The specific degradation products are dependent on the substituents present on the aromatic rings.

For this compound, the primary degradation pathway is expected to involve the homolytic cleavage of the azo bond, resulting in the formation of two primary radical fragments: the 2-chloro-4-nitrophenyl radical and the N,N-bis(2-cyanoethyl)anilino radical. These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, to yield a complex mixture of volatile and non-volatile products.

Figure 1: Plausible thermal degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties of disperse dyes. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the sample crucible into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 800 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to determine the temperatures of maximum weight loss rates.

-

Identify the onset temperature of decomposition (Td) and the residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a clean DSC pan (e.g., aluminum) and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

A second heating scan may be performed to observe any changes in thermal behavior after the initial melt.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC curve.

-

Determine the melting point (Tm) from the peak of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Figure 2: Generalized experimental workflow for thermal analysis.

Conclusion

This technical guide has synthesized the available information on the thermal properties and degradation of this compound. While specific experimental data for this dye is limited, analysis of its chemical structure and comparison with analogous azo dyes allow for a reasonable prediction of its thermal behavior. The primary degradation mechanism is expected to be the cleavage of the azo bond at elevated temperatures, leading to the formation of aromatic amines and other degradation products. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own thermal analysis of this compound and similar compounds. Further research, including pyrolysis-GC-MS studies, would be beneficial to definitively identify the thermal degradation products and elucidate the complete degradation pathway. Such data is critical for ensuring the safe and effective use of this dye in industrial applications and for a comprehensive understanding of its environmental impact.

References

In-Depth Technical Guide: Photophysical Properties of Disperse Orange 44

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44 is a monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and application in dyeing hydrophobic fibers such as polyester.[1] While primarily used in the textile industry, the photophysical properties of fluorescent dyes are of significant interest in various research and development fields, including the development of fluorescent probes and sensors. This technical guide provides a comprehensive overview of the key photophysical parameters of this compound, namely its fluorescence quantum yield and lifetime. Due to a lack of specific experimental data for this compound in publicly available literature, this guide also provides detailed experimental protocols for determining these properties and includes data for structurally analogous disperse dyes to offer a comparative context.

Photophysical Properties of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-). The electronic transitions within the extended π-system of these molecules govern their color and photophysical behavior. Many azo dyes are known to be weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways from the excited state, such as photoisomerization.[2] However, some azo dyes do exhibit fluorescence, and their emission properties can be sensitive to the molecular structure and the surrounding environment.[1][3]

Quantitative Data

| Dye | Solvent/Matrix | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) | Reference |

| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | - |

| Disperse Orange 25 | - | 457 | - | - | - | |

| Disperse Red 19 | Ethanol | 285, 495 | 324, 640 | Highly Fluorescent | - | [3][4] |

| Azo Dye Blend | Polymeric Film | - | - | up to 0.57 | - | [1] |

Note: The fluorescence properties of disperse dyes are highly dependent on the solvent, temperature, and aggregation state.[5][6]

Experimental Protocols

To address the gap in data for this compound, the following sections detail the standard experimental methodologies for determining fluorescence quantum yield and lifetime.

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The most common method for determining the Φ_f of a fluorescent compound is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[7]

Protocol for Relative Quantum Yield Measurement:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample of interest (this compound). For orange-emitting dyes, standards like Rhodamine 6G or DCM could be suitable.[8]

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the standard and the sample in a high-purity solvent (e.g., spectrophotometric grade ethanol or cyclohexane).

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Spectroscopic Measurements:

-

Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

-

Data Analysis: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

-

An alternative, more accurate method is the absolute quantum yield measurement using an integrating sphere.[7] This technique directly measures the number of emitted photons relative to the number of absorbed photons.

Determination of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[9] The most widely used and accurate technique for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[5][9][10]

Protocol for TCSPC Measurement:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive and fast photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[10]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption.

-

Data Acquisition:

-

The sample is excited with the pulsed laser.

-

The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured for a large number of excitation-emission events.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a colloidal silica suspension) in place of the sample.

-

The measured fluorescence decay curve is then deconvoluted with the IRF.

-

The deconvoluted decay is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I_0 * exp(-t/τ)

Where I_0 is the intensity at time zero and τ is the fluorescence lifetime.

-

Mandatory Visualizations

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Conclusion

While direct experimental data on the quantum yield and fluorescence lifetime of this compound are currently lacking in the scientific literature, this guide provides the necessary framework for researchers to determine these crucial photophysical parameters. The detailed experimental protocols for relative quantum yield and time-correlated single photon counting measurements offer a clear path for the characterization of this and other disperse dyes. By following these established methodologies, researchers can contribute valuable data to the field and enable a more comprehensive understanding of the photophysical properties of this compound, which is essential for its potential application in advanced materials and as a fluorescent probe.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. NIScPR Online Periodical Repository: Absorption and fluorescence spectra of disperse red 19-An azo dye [nopr.niscpr.res.in]

- 5. atto-tec.com [atto-tec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 10. Fluorescence Lifetime Measurements – qutools [qutools.com]

Health and Safety Data for Disperse Orange 44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44 (CAS No. 4058-30-4; C.I. 11123) is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester. As with many azo dyes, understanding its health and safety profile is crucial for risk assessment and safe handling. This technical guide provides a consolidated overview of the available toxicological data for this compound, detailed experimental protocols for key safety endpoints, and visual representations of relevant biological pathways and experimental workflows. While quantitative data for some endpoints are limited in the public domain, this guide synthesizes the existing information to support informed decision-making by researchers and professionals.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that for several endpoints, specific data for this compound were not available in publicly accessible literature. In such cases, general information for azo dyes or related disperse dyes is provided as context.

Table 1: Acute Toxicity

| Endpoint | Test Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [1] |

| LD50 | - | Dermal | No data available | |

| LC50 | - | Inhalation | No data available |

Table 2: Skin and Eye Irritation

| Endpoint | Test Species | Results | Reference |

| Skin Irritation | - | May cause skin irritation. No quantitative data (e.g., Primary Irritation Index) available. | [2] |

| Eye Irritation | - | May cause eye irritation. No quantitative data (e.g., Draize scores) available. | [2] |

Table 3: Skin Sensitization

| Assay | Method | Results | Classification | Reference |

| Direct Peptide Reactivity Assay (DPRA) | In chemico | Dose-dependent cysteine depletion observed. | Suggests potential as a skin sensitizer. | [3] |

| Local Lymph Node Assay (LLNA) | - | No quantitative data (e.g., EC3 value) available. | - |

Table 4: Genotoxicity

| Assay | Test System | Metabolic Activation | Results | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | - | No quantitative data available. Azo dyes as a class have shown mutagenic potential, often after metabolic reduction. | [4] |

| In Vitro Micronucleus Test | - | - | No quantitative data available. |

Experimental Protocols

This section details the methodologies for key toxicological experiments relevant to the assessment of this compound. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD TG 425)

-

Test Principle: This method is a sequential test where the dose for each animal is adjusted up or down depending on the outcome of the previous animal. The goal is to use a minimal number of animals to obtain an estimate of the LD50 with a confidence interval.

-

Test Animals: Typically, female rats are used as they are generally slightly more sensitive. Animals are young, healthy, and of a specific weight range.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

The dosing of individual animals continues until a stopping criterion is met, which is typically when a specified number of reversals in outcome (survival/death) have occurred.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

Skin Irritation/Corrosion (as per OECD TG 404)

-

Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure:

-

The fur on the back of the rabbit is clipped.

-

A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch and any residual test substance are removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The reactions are scored according to a graded scale (0-4 for both erythema and edema). The mean scores for each animal at the 24, 48, and 72-hour readings are used to calculate a Primary Irritation Index (PII).

Eye Irritation/Corrosion (as per OECD TG 405)

-

Test Principle: This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure:

-

A single 0.1 mL or 0.1 g dose of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

-

Data Analysis: Ocular reactions are scored using a standardized system. The scores are used to determine the irritation classification of the substance.

Skin Sensitization - Direct Peptide Reactivity Assay (DPRA) (as per OECD TG 442C)

-

Test Principle: This in chemico assay models the molecular initiating event of skin sensitization, which is the covalent binding of a chemical to skin proteins. The reactivity of a test chemical towards synthetic peptides containing cysteine and lysine is quantified.

-

Methodology:

-

A solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).

-

The test chemical solution is incubated with synthetic peptides containing either a cysteine or a lysine residue for a specified period (typically 24 hours) at a controlled temperature.

-

Following incubation, the concentration of the remaining (unreacted) peptide is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. The mean of the cysteine and lysine depletion values is used to categorize the substance into one of four reactivity classes: minimal, low, moderate, or high reactivity, which corresponds to a prediction of skin sensitization potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD TG 471)

-

Test Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli). The test evaluates the ability of a substance to cause reverse mutations (reversions) to a prototrophic state, allowing the bacteria to grow on a minimal medium lacking the required amino acid.

-

Methodology:

-

The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

-

The tester strains are exposed to various concentrations of the test substance.

-

The treated bacteria are plated on a minimal agar medium.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is reproducible and statistically significant.

In Vitro Mammalian Cell Micronucleus Test (as per OECD TG 487)

-

Test Principle: This in vitro genotoxicity test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Test System: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, can be used.

-

Methodology:

-

Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).

-

The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division.

-

After an appropriate incubation period, the cells are harvested and stained.

-

The frequency of micronucleated cells in binucleated cells is determined by microscopic analysis.

-

-

Data Analysis: The number of micronucleated cells is counted in at least 2000 binucleated cells per concentration. A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

Signaling Pathways and Experimental Workflows

Skin Sensitization Adverse Outcome Pathway (AOP)

The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of events from the initial molecular interaction to the adverse health effect.

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for Skin Sensitization Assessment

A typical integrated approach to testing and assessment (IATA) for skin sensitization involves a series of in chemico and in vitro tests before considering in vivo studies.

Caption: Integrated Testing Strategy for Skin Sensitization.

Predicted Metabolic Pathway of this compound

Azo dyes are known to undergo reductive cleavage of the azo bond (-N=N-), primarily by anaerobic bacteria in the gut or by liver azoreductases. This process breaks the dye molecule into smaller aromatic amine metabolites.

Caption: Predicted Metabolic Pathway of this compound.

Conclusion

The available data indicates that this compound has low acute oral toxicity.[1] However, there is evidence to suggest it is a potential skin sensitizer.[3] As with other azo dyes, there is a potential for genotoxicity, particularly after metabolic activation through the reduction of the azo bond, which can release potentially harmful aromatic amines. Due to the limited publicly available quantitative data for several key toxicological endpoints, a comprehensive risk assessment requires caution. It is recommended that appropriate personal protective equipment be used to minimize dermal and inhalation exposure. Further testing according to standardized guidelines would be necessary to fully characterize the health and safety profile of this compound.

References

- 1. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitising potential of four textile dyes and some of their metabolites in a modified local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Environmental Fate and Ecotoxicity of Disperse Orange 44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 44 (C.I. 11123; CAS No. 4058-30-4) is a monoazo disperse dye used in the textile industry for dyeing polyester fibers. Its release into the environment through industrial effluents is a source of concern due to its potential for persistence, bioaccumulation, and toxicity to aquatic organisms. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and ecotoxicity of this compound, intended to inform risk assessment and guide future research. The document summarizes key physicochemical properties, details abiotic and biotic degradation pathways, and discusses its ecotoxicological profile. Standardized experimental protocols for assessing its environmental impact are also provided, alongside visualizations of key processes to facilitate understanding.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is characterized by its low water solubility and a high affinity for organic phases, which influences its distribution in the environment. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅ClN₆O₂ | [1][2] |

| Molecular Weight | 382.80 g/mol | [1][2] |

| Appearance | Orange-red powder or brown granules | [3][4] |

| Water Solubility | 20 mg/L at 20°C | [5] |

| Predicted Boiling Point | 663.8 ± 55.0 °C | [5] |

| Density | 1.30 g/cm³ | [5] |

| Vapor Pressure | 0 Pa at 25°C | [5] |

| LogP (Octanol-Water Partition Coefficient) | 2.074 - 5.82056 | [5] |

Note: A significant discrepancy exists in the reported LogP values, which has implications for predicting bioaccumulation potential. A value of 2.074 suggests moderate lipophilicity, while 5.82056 indicates a high potential for bioaccumulation.

Environmental Fate

The environmental fate of this compound encompasses its transformation and partitioning in various environmental compartments. Key processes include abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation of this compound can occur through processes such as photodegradation and hydrolysis.

-

Photodegradation: While disperse dyes are generally designed to be lightfast on textiles, they can undergo photodegradation in the aquatic environment when exposed to sunlight. Specific studies on the photodegradation of this compound are limited. However, research on similar azo dyes suggests that photodegradation can occur, leading to the cleavage of the azo bond and the formation of various aromatic compounds. The rate and extent of photodegradation are influenced by factors such as pH, the presence of photosensitizers, and the intensity of light.

-

Hydrolysis: Due to the stable nature of the azo bond under typical environmental pH conditions, hydrolysis is not considered a significant degradation pathway for this compound.

Biotic Degradation

Biodegradation is a crucial process for the removal of this compound from the environment. The degradation often proceeds via a two-step anaerobic-aerobic process.

-

Anaerobic Degradation: Under anaerobic conditions, typically found in sediments and some wastewater treatment processes, the primary and rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This is carried out by various microorganisms that possess azoreductase enzymes. The reduction of the azo bond in this compound is expected to yield two primary aromatic amines: 2-chloro-4-nitroaniline and N,N-bis(2-cyanoethyl)-p-phenylenediamine.

-

Aerobic Degradation: The aromatic amines produced during anaerobic degradation are often more mobile and can be toxic. These intermediates can be further degraded under aerobic conditions. The aerobic biodegradation of these amines involves complex pathways including hydroxylation and ring cleavage, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic ions). The complete mineralization of the aromatic amines is essential for the detoxification of the dye.

Bioaccumulation